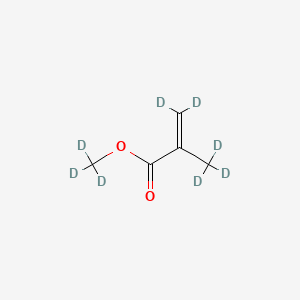

Methyl methacrylate-d8

CAS No.: 35233-69-3

Cat. No.: VC2482300

Molecular Formula: C5H8O2

Molecular Weight: 108.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35233-69-3 |

|---|---|

| Molecular Formula | C5H8O2 |

| Molecular Weight | 108.16 g/mol |

| IUPAC Name | trideuteriomethyl 3,3-dideuterio-2-(trideuteriomethyl)prop-2-enoate |

| Standard InChI | InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i1D2,2D3,3D3 |

| Standard InChI Key | VVQNEPGJFQJSBK-MGGKGRBPSA-N |

| Isomeric SMILES | [2H]C(=C(C(=O)OC([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |

| SMILES | CC(=C)C(=O)OC |

| Canonical SMILES | CC(=C)C(=O)OC |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₅D₈O₂ |

| Molecular Weight | 108.17 |

| Melting Point | -48°C |

| Boiling Point | 100°C |

| Density | 1.011 g/mL at 25°C |

| Flash Point | 50°F |

| Recommended Storage Temperature | 2-8°C |

| Physical State | Liquid |

The compound shares many characteristics with non-deuterated methyl methacrylate but with subtle differences due to the deuterium isotope effect. It is a clear, colorless liquid under standard conditions, with a volatile nature similar to its non-deuterated analog . The stability profile indicates that while the compound is generally stable, it may polymerize upon exposure to light, requiring appropriate stabilization measures during storage and handling.

Like conventional methyl methacrylate, the deuterated version is hygroscopic and highly flammable, necessitating careful handling procedures. The compound has significant incompatibilities with oxidizing agents, bases, amines, peroxides, acids, reducing agents, halogens, and polymerization initiators . These incompatibilities stem from its reactive unsaturated structure and the presence of the ester functionality, which can undergo various reactions including polymerization, hydrolysis, and oxidation.

Synthesis Methodologies

The production of methyl methacrylate-d8 represents a significant challenge in synthetic chemistry due to the need for efficient incorporation and retention of deuterium atoms. According to European Patent documentation, researchers have developed sophisticated methods for synthesizing this compound with high isotopic purity .

One notable synthesis pathway begins with acetone-d6 and methanol-d4 as starting materials. The process involves several key steps:

-

Preparation of methanol-d3 (CD₃OH) by exchanging the deuterium in the hydroxyl group of methanol-d4 (CD₃OD) with hydrogen, while simultaneously recovering deuterium-containing compounds for reuse.

-

Reaction of acetone-d6 with hydrocyanic acid to form acetone cyanohydrin-d6.

-

Treatment of acetone cyanohydrin-d6 with sulfuric acid to produce deuterated sulfuric acid salt of methacrylic acid amide.

-

Esterification of this salt with CD₃OH to form methyl methacrylate-d8 .

The patent describes experimental conditions where acetone cyanohydrin-d6 was obtained at 96.5% yield, demonstrating the efficiency of this synthetic approach . A particularly innovative aspect of this method is the recovery and recycling of deuterium-containing compounds, which significantly improves the economic viability of production. Given the high cost of deuterated starting materials, this recycling approach represents an important advancement in the field.

The synthesis can be conducted using specialized equipment that includes reactors, condensers, catalyst columns, and distillation apparatus, allowing for precise control of reaction conditions and efficient isolation of the product .

Research Applications

Methyl methacrylate-d8 has proven to be an invaluable tool in polymer chemistry research, particularly for investigating polymerization mechanisms. The complete deuteration enables researchers to track specific molecular components during reactions using spectroscopic techniques.

In a significant study published in Nature, researchers polymerized methyl methacrylate-d8 using butylmagnesium chloride (C₄H₉MgCl) in toluene at -78°C . The resulting polymers and oligomers were analyzed using ¹H NMR spectroscopy, revealing crucial insights into the polymerization mechanism. The deuteration allowed clear distinction between protons originating from the initiator versus those from the monomer.

The researchers discovered that the polymer and oligomer products contained butyl pentadeuteroisopropenyl ketone (BIPK-d5) units, formed when the initiator added to the carbonyl group of the monomer . Quantitative analysis indicated that the polymer and oligomer contained 0.3 and 0.4 BIPK-d5 units per chain, respectively .

Further mass spectroscopic analysis of fractionated oligomers revealed that most BIPK units were located at the terminating chain ends . The research also identified structures produced by intramolecular cyclization and by carbonyl addition of propagating anions onto the monomer or BIPK at oligomer chain ends, though these structures constituted no more than 10% of the chains .

This detailed structural analysis enabled researchers to elucidate the fate of the initiator during polymerization and develop a more comprehensive understanding of the polymerization mechanism . Without the deuterated monomer, such precise tracking would have been extremely difficult or impossible to achieve.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume